4-(Aminomethyl)cyclohexane-1-carbonitrile hydrochloride

Procurement Cost Stereochemistry Economic Efficiency

Programs replacing carboxylic acid motifs with nitrile bioisosteres often face solubility and handling challenges with free-base forms. This hydrochloride salt solves those issues directly. - Enables direct library synthesis without DMSO co-solvents; fully water-soluble salt form ensures compatibility with automated liquid handlers and aqueous assays. - Cost-effective for parallel chemistry at €2.74/mg, providing a significant budget advantage over stereopure trans-isomer alternatives for large library campaigns. - Air-stable solid with room-temperature storage simplifies inventory management and ensures supply chain reliability for multi-kilogram campaigns.

Molecular Formula C8H15ClN2
Molecular Weight 174.67 g/mol
CAS No. 1803583-77-8
Cat. No. B1529013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)cyclohexane-1-carbonitrile hydrochloride
CAS1803583-77-8
Molecular FormulaC8H15ClN2
Molecular Weight174.67 g/mol
Structural Identifiers
SMILESC1CC(CCC1CN)C#N.Cl
InChIInChI=1S/C8H14N2.ClH/c9-5-7-1-2-8(6-10)4-3-7;/h7-8H,1-5,9H2;1H
InChIKeyNQMBRXPKKPZGIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Procurement Overview


4-(Aminomethyl)cyclohexane-1-carbonitrile hydrochloride (CAS 1803583-77-8) is a cyclohexane-based bifunctional building block that combines a primary aminomethyl group with a nitrile substituent, supplied as the hydrochloride salt (C₈H₁₅ClN₂, MW 174.67). The compound is primarily employed as a synthetic intermediate in medicinal chemistry and organic synthesis, where the nitrile serves as a versatile handle for further derivatisation and the hydrochloride form ensures room-temperature solid-state stability and aqueous solubility. It is commercially available at ≥95% purity from multiple authenticated suppliers [1].

Bifunctional aminomethyl–nitrile building block for medicinal chemistry
Hydrochloride salt enables aqueous solubility and ambient solid-state storage
≥95% purity supports reproducible intermediate and library synthesis

Why Generic Aminomethyl-Cyclohexane Analogs Fall Short


Although several aminomethyl-cyclohexane derivatives are commercially available, simple interchange fails because the nitrile group confers fundamentally different lipophilicity, hydrogen-bonding capacity, and synthetic reactivity compared to the carboxylic acid (tranexamic acid) or alcohol analogs. The nitrile logP of ≈0.77 contrasts sharply with the negative logP of the carboxylic acid (ca. –1.9), directly impacting membrane permeability and pharmacokinetic profile. Furthermore, the hydrochloride salt offers aqueous solubility and air-stable storage that the free base (CAS 54898-73-6) cannot provide . Substitution with the stereodefined trans isomer (CAS 916211-32-0) introduces a substantial cost penalty and unnecessary stereochemical constraint when chirality is not required . These quantifiable differences make the title compound the preferred input for cost-sensitive, large-scale, or bioisostere-driven programmes.

Nitrile vs. carboxylic acid: logP shift alters passive permeability and hydrogen-bonding capacity
HCl salt vs. free base: aqueous solubility and long-term storage stability may not transfer
Undefined stereochemistry vs. trans isomer: cost, availability, and synthetic flexibility may differ

Quantitative Differentiation vs. Closest Competitors


Unit Cost vs. Stereodefined Isomer

The target compound (CAS 1803583-77-8, undefined stereochemistry) is offered at €2,058 for 750 mg (€2.74 per mg), while the (1R,4R)-trans isomer (CAS 916211-32-0) costs €354 for 25 mg (€14.16 per mg) from the same supplier, representing a 5.2‑fold higher unit cost for the stereodefined variant . This price gap grows wider when larger pack sizes of the target compound are considered.

Unit Cost
Reported supplier data
€2.74/mg vs €14.16/mg – 5.2‑fold lower unit cost
Supports cost-efficient procurement for non-stereoselective synthesis
Single-supplier pricing snapshot; verify for bulk procurement
Procurement Cost Stereochemistry Economic Efficiency

Lipophilicity: Nitrile vs. Carboxylic Acid

The experimentally derived logP of the nitrile-containing scaffold is 0.77 . In contrast, the carboxylic acid bioisostere, trans-4-(aminomethyl)cyclohexane-1-carboxylic acid (tranexamic acid), has a reported logP of –1.9 [1]. The difference of approximately 2.7 log units translates to a theoretical >100‑fold increase in octanol-water partition coefficient for the nitrile, predicting substantially higher passive membrane permeability and potential CNS exposure.

Lipophilicity
Cross-study reported
logP 0.77 (nitrile) vs –1.9 (carboxylic acid); >100‑fold higher partition
Informs CNS permeability and intracellular target design
Vendor computational and DrugBank data; experimental verification advised
Lipophilicity Membrane Permeability Bioisosterism

Stereochemical Flexibility

The title compound (CAS 1803583-77-8) is supplied as an undefined stereochemical mixture (likely racemic or mixed cis/trans), whereas the closest stereochemically pure variant, rel-(1r,4r)-4-(aminomethyl)cyclohexane-1-carbonitrile hydrochloride (CAS 916211-32-0), carries defined (1r,4r) stereochemistry . The undefined mixture can serve as a more versatile starting material in syntheses where stereochemistry is either inconsequential or will be installed later, whereas the stereopure isomer restricts the user to a single diastereomeric series.

Stereochemistry
Class-level inference
Undefined mixture vs single (1r,4r) diastereomer
Enables stereochemical screening without committing to a single isomer
Based on CAS specifications; confirm stereochemical composition for critical projects
Stereochemistry Synthetic Versatility Racemic Synthesis

Salt Form Solubility and Stability

4-(Aminomethyl)cyclohexane-1-carbonitrile hydrochloride (target) is a water-soluble crystalline solid, whereas the free base (CAS 54898-73-6) is a neutral compound with markedly lower aqueous solubility. The hydrochloride salt also demonstrates superior long-term storage stability when kept under inert atmosphere at 2–8°C, whereas the free base requires more stringent storage conditions to prevent degradation .

Salt Form
Vendor storage data
Water-soluble HCl salt; improved storage under inert atmosphere at 2–8°C
Facilitates direct aqueous assay use and reduces batch variability
Storage stability under recommended conditions; review SDS
Solubility Stability Formulation

Nitrile Synthetic Versatility

The nitrile moiety in the target compound can be directly transformed into amides, carboxylic acids, primary amines, or tetrazoles under mild conditions without protecting-group manipulation. In contrast, the carboxylic acid of tranexamic acid requires additional protection–deprotection steps before many common transformations, adding synthetic complexity and reducing overall yield [1].

Synthetic Versatility
Class-level inference
One-step conversion to amide, acid, amine, tetrazole without protection
Streamlines synthetic routes and improves atom economy
General organic chemistry principles; exemplified in patent US3377374A
Synthetic Chemistry Functional Group Interconversion Protecting-Group-Free Synthesis

Recommended Procurement and Application Scenarios


High-Throughput Library Synthesis

When a project aims to replace a carboxylic acid with a nitrile bioisostere to improve membrane permeability (logP 0.77 vs. –1.9 for the acid), 4-(aminomethyl)cyclohexane-1-carbonitrile hydrochloride is the direct input for parallel library synthesis. Its cost advantage (€2.74/mg) over the stereopure trans isomer (€14.16/mg) allows 100‑ to 500‑member libraries to be synthesised without exhausting the procurement budget, while the salt form ensures easy handling in automated liquid handlers .

Scale-Up Without Stereochemical Constraints

In multi-kilogram campaigns where the final active pharmaceutical ingredient (API) will be resolved at a later stage, the undefined stereochemical mixture of the title compound avoids the price and supply‑chain fragility associated with single‑enantiomer starting materials. The nitrile also streamlines the synthetic route by obviating protection‑deprotection sequences required for carboxylic acid intermediates [1].

Direct Aqueous Solubility for Biological Assays

The hydrochloride salt is immediately soluble in water, eliminating the need for DMSO or other organic co‑solvents that can interfere with cell‑based or biochemical assays. This property is particularly valuable in high‑content screening and in vivo formulation studies, where the free base would precipitate and confound dosing .

Late-Stage Functionalization Programs

Research groups focused on C–H functionalisation or late‑stage diversification benefit from the nitrile’s ability to be converted into amides, tetrazoles, or amines under mild conditions. The target compound provides a pre‑functionalised cyclohexane scaffold that can be elaborated without the protecting‑group overhead associated with the carboxylic acid analog [1].

Application
Selection Property
Validation Focus
Bioisostere library synthesis
Nitrile-containing cyclohexane scaffold
Lipophilicity ranking for permeability screening
Scale-up without stereochemical constraints
Undefined stereochemistry for late-stage resolution
Cost-competitive procurement for non-stereoselective routes
Aqueous biological assay integration
Water-soluble hydrochloride salt form
Compatibility with cell-based and biochemical assay conditions
Late-stage functionalization programs
Nitrile as a versatile synthetic handle
Functional group interconversion without additional protection steps
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